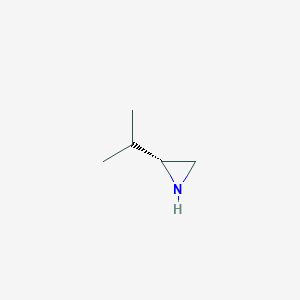

![molecular formula C21H23N5O3S B2419481 N-(1-butil-[1,2,4]triazolo[4,3-a]quinoxalin-4-il)-4-metoxi-N-metilbencensulfonamida CAS No. 883963-79-9](/img/structure/B2419481.png)

N-(1-butil-[1,2,4]triazolo[4,3-a]quinoxalin-4-il)-4-metoxi-N-metilbencensulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.

BenchChem offers high-quality N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han investigado el potencial de este compuesto como agente antitumoral. Específicamente, un derivado de este compuesto, 22i, demostró una excelente actividad antitumoral contra líneas celulares cancerosas (A549, MCF-7 y HeLa) con valores de IC50 de 0,83 μM, 0,15 μM y 2,85 μM, respectivamente. Además, exhibió una capacidad de inhibición de la cinasa c-Met superior a nivel nanomolar (IC50 = 48 nM) .

- Si bien no se menciona explícitamente para este compuesto específico, los sistemas de nitrógeno heterobíciclicos relacionados que contienen 1,2,4-triazinas han mostrado actividad antiviral. Estos compuestos podrían contribuir potencialmente al desarrollo de fármacos antivirales .

- Algunos derivados de este compuesto han mostrado propiedades antibacterianas y/o antifúngicas. Por ejemplo, los compuestos 4d, 6c, 7b y 8a exhibieron una actividad prometedora contra varios patógenos .

- El compuesto 9a, un derivado de esta estructura, fue elegido por el NCI para evaluar su actividad anticancerígena. Se encontró que era el más activo entre los compuestos probados .

- Los sistemas de nitrógeno heterobíciclicos, incluidas las 1,2,4-triazinas, se han asociado con diversas actividades biológicas. Ejemplos incluyen propiedades antiepilépticas, antitumorales, antimicrobianas, antivirales y ansiolíticas .

Actividad Antitumoral

Propiedades Antivirales

Actividad Antibacteriana y Antifúngica

Evaluación Antitumoral por el Instituto Nacional del Cáncer (NCI)

Diversidad Biológica

Mecanismo De Acción

Target of Action

The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . This receptor is involved in various physiological and pathological processes, including angiogenesis, which is a critical process for tumor growth regulation .

Mode of Action

The compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation and subsequent signaling pathways . This inhibition can lead to anticancer activity, as the A2B receptor has been associated with cancer progression .

Biochemical Pathways

The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By inhibiting the A2B receptor, the compound can potentially disrupt these pathways and their downstream effects, which include angiogenesis and tumor growth .

Result of Action

The compound’s action on the A2B receptor can lead to a decrease in angiogenesis, thereby inhibiting tumor growth . Additionally, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to increased apoptosis, or programmed cell death, in cancer cells .

Análisis Bioquímico

Biochemical Properties

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide, like other triazoloquinoxaline derivatives, has been found to exhibit cytotoxicity at certain concentrations This suggests that it interacts with various enzymes, proteins, and other biomolecules within cells

Cellular Effects

Some triazoloquinoxaline derivatives have shown promising antiviral activity and cytotoxicity against certain cancer cell lines . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some triazoloquinoxaline derivatives have been found to inhibit the VEGFR-2 kinase, which is critically involved in cancer angiogenesis . This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide in laboratory settings are not yet fully known. Some triazoloquinoxaline derivatives have shown cytotoxicity at certain concentrations , suggesting that the effects of these compounds may change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function would be valuable for understanding its temporal effects.

Propiedades

IUPAC Name |

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(2)30(27,28)16-13-11-15(29-3)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBXMVSTXKSSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2419399.png)

![N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2419400.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

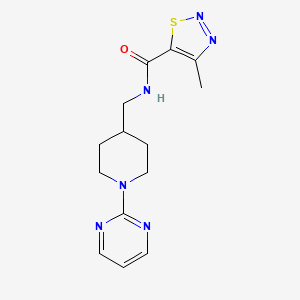

![3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2419410.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)

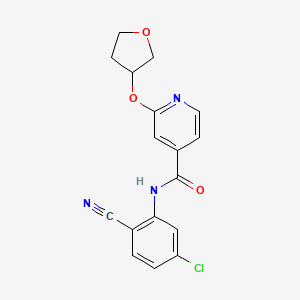

![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)

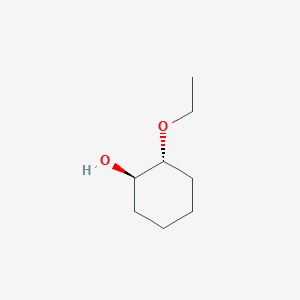

![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)